molecular formula C14H15N3O3 B13250221 tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B13250221
M. Wt: 273.29 g/mol
InChI Key: GQALKPNJNOWTFW-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core. This bicyclic system is substituted with a cyano group at position 3, a methoxy group at position 5, and a tert-butyl carbamate protecting group at the 1-position. Its molecular formula is C₁₃H₁₃N₃O₂ (MW: 243.27 g/mol, CAS: 1364663-38-6). The tert-butyl group enhances stability during synthetic processes, while the cyano and methoxy substituents contribute to electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

tert-butyl 3-cyano-5-methoxypyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C14H15N3O3/c1-14(2,3)20-13(18)17-8-9(7-15)12-10(17)5-6-11(16-12)19-4/h5-6,8H,1-4H3

InChI Key

GQALKPNJNOWTFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)OC)C#N

Origin of Product

United States

Preparation Methods

Typical Reaction Conditions and Yields

Starting Material Reagents and Conditions Yield (%) Notes
1H-pyrrolo[3,2-c]pyridine Boc2O, triethylamine, dichloromethane, 25°C, 12 h, N2 97-98.2 Purified by column chromatography
1H-pyrrolo[3,2-c]pyridine Boc2O, DMAP, acetonitrile, 20°C, 2.5-18 h 92.4-100 Product isolated as oil or powder
5-azaindole (related scaffold) Boc2O, triethylamine, 0°C, 6 h 97 Similar conditions used for related compounds

These conditions yield tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate derivatives with high efficiency and purity.

Representative Synthetic Scheme

A representative synthetic route to tert-butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate may be summarized as follows:

Analytical Data and Characterization

The final compound is typically characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point determination. For example, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate shows characteristic proton NMR signals at:

  • 1.65 ppm (singlet, 9H, tert-butyl group)
  • 6.62 to 8.42 ppm (aromatic protons)
  • 9.43 ppm (singlet, NH proton)

Mass spectrometry confirms the molecular ion peak consistent with the molecular formula C13H13N3O3 (including the methoxy group).

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Comments
Enamine formation N,N-dimethylformamide dimethyl acetal, reflux Moderate Precursor for cyclization
Reductive cyclization Fe, AcOH, reflux Moderate Forms pyrrolo[3,2-b]pyridine core
Electrophilic iodination N-iodosuccinimide, THF, room temperature Low Requires nitrogen protection for success
Nitrogen Boc protection Boc2O, TEA or DMAP, DCM or MeCN, RT, inert N2 92-100 High yield, critical for further reactions
Palladium-catalyzed cyanation Pd catalyst, cyanide source, base, inert atmosphere Moderate Introduces cyano group at 3-position
Methoxylation Methoxy precursor or substitution Variable Introduces methoxy at 5-position

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Structural Analogs with Pyrrolo[3,2-b]pyridine Core

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate 5-cyano C₁₃H₁₃N₃O₂ 243.27 Positional isomer of the target compound; similar reactivity but altered electronic effects due to cyano placement.
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Saturated core C₁₂H₂₂N₂O₂ 226.32 Hydrogenated core increases flexibility and solubility; reduced aromaticity impacts π-π interactions.
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino-pyrrolo[3,2-b]pyridine-1-carboxylate 5-amino-prolyl C₂₀H₂₇FN₄O₄ 406.45 Peptide-like substituent enhances biological activity; fluorine improves metabolic stability.

Substituted Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 5-bromo, 3-methyl C₁₃H₁₇BrN₂O₂ 313.19 Bromine enables cross-coupling reactions; methyl group increases hydrophobicity.
tert-Butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-iodo, 5-pyrazole C₁₆H₁₇IN₄O₂ 424.24 Iodo substituent facilitates radio-labeling; pyrazole adds hydrogen-bonding capacity.

Functional Group Variations

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-formyl C₁₃H₁₃N₃O₃ 259.26 Aldehyde group enables nucleophilic additions; reactive in condensation reactions.
tert-Butyl 6-(2-chloro-4-(dimethylcarbamoyl)phenylamino)-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Chlorophenyl, oxazole C₂₅H₂₅ClN₆O₄ 520.95 Oxazole enhances π-stacking; carbamoyl group improves solubility.

Key Research Findings

Physical and Chemical Properties

  • Solubility: The tert-butyl group enhances lipophilicity, but polar substituents (e.g., methoxy, cyano) improve aqueous solubility.
  • Stability : tert-Butyl carbamate-protected compounds are stable under basic conditions but cleaved by acids (e.g., TFA).

Biological Activity

tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2C_{13}H_{15}N_3O_2 with a molecular weight of approximately 245.28 g/mol. Its structure includes a pyrrolopyridine core, which is crucial for its biological activity.

Kinase Inhibition

Research indicates that compounds related to pyrrolopyridine structures exhibit significant kinase inhibition. For example, derivatives have shown promising results as inhibitors of various kinases involved in cancer progression. The specific mechanism often involves the disruption of ATP binding sites on the kinase, leading to decreased phosphorylation of target proteins essential for tumor growth and survival .

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:

  • MCF7 (breast cancer) : IC50 = 3.79 µM
  • NCI-H460 (lung cancer) : IC50 = 42.30 µM
    These values suggest that this compound may be effective in targeting specific cancers by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Summary Table

Activity Cell Line IC50 (µM) Mechanism
Antitumor ActivityMCF73.79Induction of apoptosis
Antitumor ActivityNCI-H46042.30Inhibition of cell proliferation
Kinase InhibitionVariousVariesDisruption of ATP binding

Study on Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized several pyrrolopyridine derivatives and evaluated their anticancer properties. Among these, this compound was highlighted for its selective cytotoxicity against MCF7 and NCI-H460 cell lines. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific kinases associated with tumor growth .

In Vivo Studies

Another study explored the in vivo efficacy of this compound in xenograft models of breast cancer. The results indicated significant tumor reduction compared to control groups, reinforcing the notion that this compound could be a viable candidate for further development in cancer therapeutics.

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